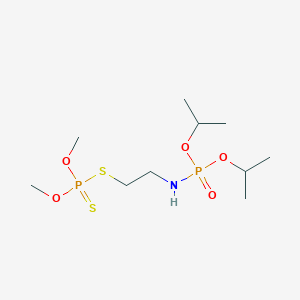
Phosphorodithioic acid, O,O-dimethyl S-(O',O'-diisopropylphosphoramido)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester is a chemical compound known for its diverse applications in various fields. It is a member of the organophosphorus compounds, which are widely used in agriculture, industry, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester typically involves the reaction of phosphorus pentasulfide with alcohols. For example, the reaction of phosphorus pentasulfide with ethanol produces diethyl dithiophosphate . Similar methods can be adapted for the synthesis of the target compound by using appropriate alcohols and reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Reduction: Reaction with strong reducing agents such as hydrides can produce highly toxic and flammable phosphine gas.
Substitution: The compound can undergo substitution reactions with bases to form salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include phosphorus oxides, phosphine gas, and various salts, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of pesticides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways and processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Dimethoate
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
Uniqueness
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
21988-63-6 |
|---|---|
Formule moléculaire |
C10H25NO5P2S2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-dimethoxyphosphinothioylsulfanyl-N-di(propan-2-yloxy)phosphorylethanamine |
InChI |
InChI=1S/C10H25NO5P2S2/c1-9(2)15-17(12,16-10(3)4)11-7-8-20-18(19,13-5)14-6/h9-10H,7-8H2,1-6H3,(H,11,12) |
Clé InChI |
VNQMMLUMPKKRFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(NCCSP(=S)(OC)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
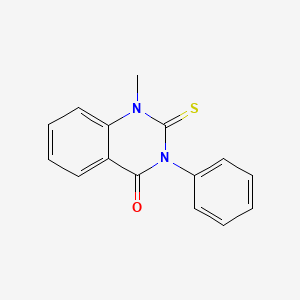





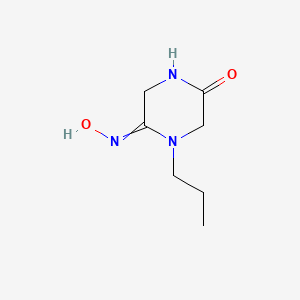

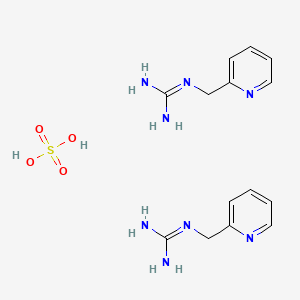

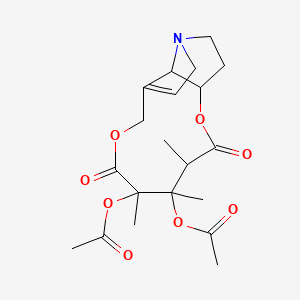
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
